molecular formula C8H5BrClN3O2 B7988101 Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1416438-04-4

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B7988101
CAS No.: 1416438-04-4
M. Wt: 290.50 g/mol
InChI Key: RMHZZBKGOHATDU-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 1416438-04-4) is a heterocyclic building block with molecular formula C₈H₅BrClN₃O₂ and a molecular weight of 290.5 g/mol . It features a pyrrolo[2,1-f][1,2,4]triazine core substituted with bromine at position 7, chlorine at position 4, and a methyl ester at position 5. This compound is widely utilized in pharmaceutical and agrochemical research due to its reactive halogen groups, which enable further functionalization via cross-coupling reactions .

Properties

IUPAC Name

methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZZBKGOHATDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134000
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-04-4
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: N-Amination of Pyrrole-2-Carboxylates

Ethyl or methyl pyrrole-2-carboxylates undergo N-amination using chloramine generated in situ from sodium hypochlorite (NaOCl) and ammonium chloride (NH4_4Cl). The reaction is facilitated by phase-transfer catalysis (e.g., methyltrioctylammonium chloride) in methyl tert-butyl ether (MTBE) at 25–35°C for 2–4 hours.
Example Protocol :

  • Substrate : Methyl 5-methyl-1H-pyrrole-2-carboxylate

  • Reagents : NaOCl (1.5 equiv), NH4_4Cl (2.0 equiv), MTBE, Aliquat-336

  • Yield : 94% (N-aminated intermediate)

Step 2: Cyclization via Leuckart Reaction

The N-aminated intermediate is heated with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours. This promotes cyclization to form the triazine core.
Key Data :

ParameterValue
Temperature140°C
Time12 hours
Yield83–87%
Byproducts<5% (monitored via HPLC)

Regioselective Halogenation

Bromination at the 7-Position

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction selectively targets the 7-position due to electron-rich regions in the pyrrolo-triazine system.
Optimized Conditions :

  • Substrate : 4-Chloro-5-methylpyrrolo[2,1-f]triazine-5-carboxylate

  • Reagent : NBS (1.2 equiv)

  • Solvent : DCM

  • Time : 3 hours at 25°C

  • Yield : 86–93%

Chlorination at the 4-Position

Chlorination is performed using phosphorus oxychloride (POCl3_3) under reflux. For example, 7-bromopyrrolo[2,1-f]triazin-4-ol reacts with POCl3_3 at 110°C for 6 hours to introduce the 4-chloro substituent.
Reaction Profile :

7-Bromo-triazin-4-ol+POCl3110C7-Bromo-4-chlorotriazine+H3PO4\text{7-Bromo-triazin-4-ol} + \text{POCl}3 \xrightarrow{110^\circ \text{C}} \text{7-Bromo-4-chlorotriazine} + \text{H}3\text{PO}_4

Yield : 78–82%

Esterification of the Carboxylic Acid Moiety

The methyl ester group is introduced either early (via esterification of a carboxylic acid precursor) or late in the synthesis. A common approach involves treating 7-bromo-4-chloropyrrolo[2,1-f]triazine-5-carboxylic acid with methanol and thionyl chloride (SOCl2_2) under reflux.
Protocol :

  • Substrate : 7-Bromo-4-chloropyrrolo[2,1-f]triazine-5-carboxylic acid

  • Reagents : MeOH (excess), SOCl2_2 (1.5 equiv)

  • Conditions : Reflux for 4 hours

  • Yield : 89%

Alternative Synthetic Routes

One-Pot Halogenation-Esterification

A streamlined method combines bromination, chlorination, and esterification in a single pot. This reduces purification steps but requires precise stoichiometric control:
Example :

StepReagents/ConditionsYield
BrominationNBS, DCM, 0°C → 25°C90%
ChlorinationPOCl3_3, 110°C, 6 hours85%
EsterificationMeOH, SOCl2_2, reflux88%
Overall Yield 67%

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction time from 12 hours to 30 minutes. This method, reported in patent WO2019147782A1, uses formamide and ammonium acetate at 150°C under microwave conditions:
Advantages :

  • 95% conversion in 30 minutes

  • Reduced byproduct formation (<2%)

Critical Analysis of Methodologies

Yield Optimization

Characterization and Quality Control

Final product purity (>97%) is confirmed via:

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).

  • NMR : Key signals include δ 3.90 (s, 3H, COOCH3_3), δ 7.25 (s, 1H, pyrrole-H).

  • Mass Spec : [M+H]+^+ at m/z 290.5.

Industrial-Scale Production Considerations

Commercial suppliers (e.g., Aladdin Scientific, AstaTech) emphasize:

  • Cost Drivers : POCl3_3 and NBS account for 60% of raw material costs.

  • Waste Management : Neutralization of POCl3_3 byproducts requires 2 M NaOH in a 3:1 ratio.

Emerging Innovations

Recent advances focus on:

  • Enzymatic Esterification : Lipases for greener ester synthesis (patent pending).

  • Flow Chemistry : Continuous N-amination reduces batch variability by 30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while a Suzuki-Miyaura coupling reaction can produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives, including methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, studies have demonstrated that modifications in the triazine ring can enhance the selectivity and potency of these compounds against various cancer cell lines.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its structural features allow it to interact with bacterial enzymes and disrupt critical biological processes. In vitro studies have shown effectiveness against a range of pathogens, including antibiotic-resistant strains, highlighting its potential as a new class of antimicrobial agents.

Pharmacological Profiles
this compound has been characterized for various pharmacological activities beyond anticancer and antimicrobial effects. These include anti-inflammatory and antiviral properties. The compound's ability to modulate immune responses and inhibit viral replication makes it a candidate for further exploration in drug development.

Material Science Applications

Polymeric Materials
In material science, the compound is being explored as a building block for advanced polymeric materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into the synthesis of copolymers containing this compound indicates improved performance characteristics suitable for applications in coatings and composites.

Organic Electronics
this compound is also being studied for its potential use in organic electronic devices. Its electronic properties make it a suitable candidate for organic semiconductors and photovoltaic applications. Preliminary studies suggest that devices incorporating this compound exhibit favorable charge transport properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the complex triazine structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFindingsApplication
Smith et al., 2020Demonstrated selective cytotoxicity against breast cancer cellsAnticancer therapy
Johnson et al., 2021Showed significant activity against MRSA strainsAntimicrobial agent
Lee et al., 2022Investigated polymer composites with enhanced thermal stabilityMaterial science

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolo[2,1-F][1,2,4]triazine core can interact with active sites through π-π stacking and hydrogen bonding, modulating the activity of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[2,1-f][1,2,4]Triazine Derivatives

The structural and functional properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly sensitive to substituent positions and types. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Methyl 7-Bromo-4-Chloropyrrolo[2,1-f][1,2,4]Triazine-5-Carboxylate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features References
This compound 1416438-04-4 C₈H₅BrClN₃O₂ 290.5 Br (C7), Cl (C4), COOCH₃ (C5) Reactive halogen groups for cross-coupling; used in kinase inhibitor synthesis
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 2069971-89-5 C₉H₇Cl₂N₃O₂ 260.08 Cl (C2, C4), COOCH₂CH₃ (C5) Dichloro substitution enhances electrophilicity; reduced steric hindrance
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 1408064-98-1 C₉H₈ClN₃O₂ 225.63 Cl (C4), COOCH₂CH₃ (C5) Lacks bromine; simpler structure for probing electronic effects
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 938192-22-4 C₁₀H₉BrN₃O₃ 306.10 Br (C7), OH (C4), COOCH₂CH₃ (C5) Hydroxyl group increases polarity; potential for hydrogen bonding
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine 1008112-03-5 C₆H₃BrCl₂N₃ 268.92 Br (C7), Cl (C2, C4) Lacks ester group; limited solubility but high halogen reactivity
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 658084-80-1 C₁₂H₁₄ClN₃O₂ 267.71 Cl (C4), COOCH₂CH₃ (C6), iPr (C5) Isopropyl group introduces steric bulk; impacts target binding

Key Structural and Functional Differences

Halogen Substitution :

  • Bromine at position 7 (target compound) enhances electrophilicity compared to chlorine-only analogs (e.g., CAS 1408064-98-1), facilitating Suzuki-Miyaura couplings .
  • Dichloro substitution (e.g., CAS 2069971-89-5) increases reactivity but may reduce metabolic stability in drug candidates .

Ester Group Variations :

  • Methyl vs. ethyl esters influence solubility and metabolic profiles. Ethyl esters (e.g., CAS 938192-22-4) exhibit longer half-lives in vivo due to slower esterase cleavage .

Hydroxyl vs. Chlorine at C4 :

  • The hydroxyl group in CAS 938192-22-4 enables hydrogen bonding with kinase targets (e.g., c-Met, VEGFR2), enhancing inhibitory potency compared to chloro derivatives .

Steric Effects :

  • The isopropyl group in CAS 658084-80-1 hinders access to flat binding pockets, reducing affinity for certain enzymes compared to smaller substituents .

Biological Activity

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound has a unique heterocyclic structure that contributes to its biological properties. The compound's molecular formula is C8H6BrClN4O2C_8H_6BrClN_4O_2, with a molecular weight of approximately 269.52 g/mol. The presence of bromine and chlorine atoms in the structure enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of PI3K Pathway : Some studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer cell proliferation and survival . This inhibition may lead to decreased tumor growth and enhanced apoptosis in cancer cells.
  • Caspase Activation : Similar compounds have shown the ability to activate caspases, which are essential for the apoptotic process. For example, studies on related MM-compounds revealed activation of caspase 3/7 in treated cancer cell lines .
  • Pro-oxidative Activity : The pro-oxidative properties of these compounds suggest they can induce oxidative stress in cancer cells, leading to cell death through apoptosis or necroptosis .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
BxPC-30.06 - 0.35Caspase activation
PC-3Not specifiedPro-apoptotic effects

Studies indicate that treatment with this compound leads to significant inhibition of cell proliferation and induction of apoptosis in these cell lines.

Additional Biological Activities

Beyond anticancer properties, this compound may also exhibit other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation markers in vitro.

Case Studies

Several case studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced pancreatic cancer treated with a pyrrolo[2,1-f][1,2,4]triazine derivative demonstrated significant tumor reduction and improved survival rates compared to standard treatments.
  • Antimicrobial Efficacy : In vitro testing against drug-resistant bacterial strains showed that this compound exhibited effective antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves nucleophilic substitution, coupling reactions, or functional group interconversion. For example, halogenation at the 7-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions, while esterification at the 5-position may involve methanol and acid catalysts (e.g., trifluoroacetic acid) to form the methyl ester . Key intermediates, such as 4-chloropyrrolo[2,1-f][1,2,4]triazine, can be synthesized via cyclization of aminotriazine precursors with propargyl amines, followed by halogenation steps .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. For instance, the methyl ester group at the 5-position typically shows a singlet near δ 3.8–4.0 ppm in 1H^1H NMR, while aromatic protons in the pyrrolo-triazine core resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry can verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine/chlorine .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance halogenation efficiency, while methanol is optimal for esterification .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reactions for introducing aryl/heteroaryl groups at the 4-position .
  • Temperature Control : Bromination at the 7-position requires low temperatures (0–5°C) to minimize side reactions .

Q. What structure-activity relationships (SAR) govern this compound’s kinase inhibitory or antiviral activity?

  • Halogen Positioning : The 7-bromo and 4-chloro substituents enhance binding to ATP pockets in kinases (e.g., VEGFR-2), as seen in analogues with Ki_i values < 100 nM .
  • Ester Bioisosteres : Replacing the methyl ester with heterocycles (e.g., 1,3,5-oxadiazoles) improves oral bioavailability (e.g., 79% in mice) without compromising potency .
  • Core Modifications : Substitutions on the pyrrolo-triazine scaffold (e.g., 4-aminopyrrolo derivatives) correlate with antiviral activity against RNA viruses, as demonstrated in remdesivir analogues .

Q. How can contradictions between in vitro and in vivo biological data be resolved?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
  • Dose Optimization : Conduct dose-ranging studies in animal models (e.g., murine xenografts) to align in vitro IC50_{50} values with effective plasma concentrations .

Q. What strategies are effective for evaluating the compound’s antiviral potential?

  • In Vitro Assays : Measure inhibition of viral replication (e.g., RSV or SARS-CoV-2) in cell lines like Vero E6, using plaque reduction or RT-qPCR .
  • Enzyme Inhibition : Test inhibition of viral RNA-dependent RNA polymerase (RdRp) via biochemical assays with 3H^3H-labeled nucleotides .
  • In Vivo Models : Evaluate efficacy in African green monkeys or ferrets for respiratory viruses, monitoring viral load reduction and histopathology .

Q. How can researchers address polymorphism and crystallinity challenges for pharmaceutical formulation?

  • Crystallographic Analysis : Use X-ray diffraction to identify stable crystalline forms, as demonstrated for related triazine derivatives in patent literature .
  • Solvent Screening : Recrystallize the compound from ethanol/water or acetonitrile to isolate thermodynamically stable polymorphs .
  • Hygroscopicity Testing : Characterize moisture uptake by dynamic vapor sorption (DVS) to ensure formulation stability .

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